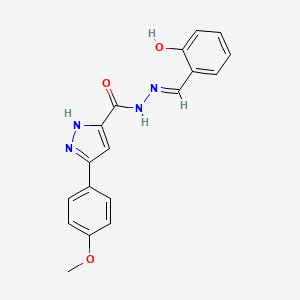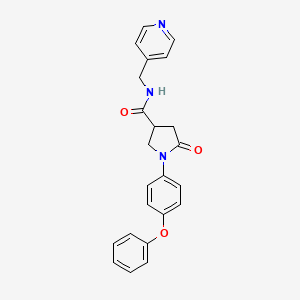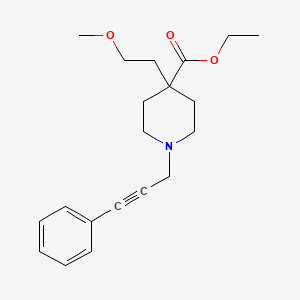![molecular formula C21H24N4O2 B6023057 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)
5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole, also known as MBT or MBT-1, is a chemical compound that has gained interest in scientific research due to its potential application in the field of cancer therapy. MBT-1 belongs to the class of benzotriazole derivatives and has been shown to exhibit promising anticancer activity in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell proliferation and survival. This compound-1 has been shown to inhibit the activity of protein kinases such as AKT, ERK, and JNK, which are known to play a crucial role in cancer cell signaling.
Biochemical and Physiological Effects
This compound-1 has been shown to exhibit low toxicity and good bioavailability in preclinical studies. It has also been reported to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 is its potent anticancer activity, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can pose a challenge for its use in in vitro experiments. In addition, the lack of clinical data on this compound-1 limits its potential for translation into clinical practice.
Orientations Futures
Could include the optimization of the synthesis method to improve the solubility and stability of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1, the evaluation of its efficacy in different types of cancer, and the investigation of its mechanism of action at the molecular level. In addition, the development of this compound-1 as a prodrug or the combination with other anticancer agents could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 involves the condensation reaction of 4-methoxyphenylacetic acid with 1-(2-aminopropyl)-piperidine, followed by the cyclization of the resulting intermediate with triphosgene and benzotriazole. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 has been extensively studied for its anticancer properties. In vitro studies have shown that this compound-1 induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases and inducing the expression of pro-apoptotic proteins. In vivo studies have demonstrated the efficacy of this compound-1 in reducing tumor growth and metastasis in animal models of cancer.
Propriétés
IUPAC Name |
2H-benzotriazol-5-yl-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-18-9-6-15(7-10-18)4-5-16-3-2-12-25(14-16)21(26)17-8-11-19-20(13-17)23-24-22-19/h6-11,13,16H,2-5,12,14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVVYUNNPTSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)

![2-(1-(3-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6023007.png)

![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)
![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B6023049.png)
![6-{[(5-methyl-2-furyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6023059.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)
